molecular formula C9H6ClF3O B1316198 4-(Trifluoromethyl)phenylacetyl chloride CAS No. 74426-51-0

4-(Trifluoromethyl)phenylacetyl chloride

Cat. No.: B1316198
CAS No.: 74426-51-0
M. Wt: 222.59 g/mol
InChI Key: MLMKUFMLPHQPFO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenylacetyl chloride is an organic compound with the molecular formula C₉H₆ClF₃O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethyl)phenylacetyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

4-(Trifluoromethyl)benzyl alcohol+Thionyl chloride4-(Trifluoromethyl)phenylacetyl chloride+Hydrogen chloride+Sulfur dioxide\text{4-(Trifluoromethyl)benzyl alcohol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} + \text{Sulfur dioxide} 4-(Trifluoromethyl)benzyl alcohol+Thionyl chloride→4-(Trifluoromethyl)phenylacetyl chloride+Hydrogen chloride+Sulfur dioxide

Another method involves the use of oxalyl chloride (COCl₂) as the chlorinating agent. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)phenylacetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(trifluoromethyl)phenylacetic acid and hydrogen chloride.

    Reduction: The compound can be reduced to 4-(trifluoromethyl)phenylacetaldehyde using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    4-(Trifluoromethyl)phenylacetic acid: Formed from hydrolysis.

    4-(Trifluoromethyl)phenylacetaldehyde: Formed from reduction

Scientific Research Applications

4-(Trifluoromethyl)phenylacetyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenylacetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce the 4-(trifluoromethyl)phenylacetyl moiety into target molecules. The trifluoromethyl group imparts unique electronic and steric properties to the resulting compounds, influencing their biological activity and stability .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoyl chloride: Similar structure but with a benzoyl chloride group instead of an acetyl chloride group.

    4-(Trifluoromethyl)phenylacetic acid: The hydrolysis product of 4-(Trifluoromethyl)phenylacetyl chloride.

    4-(Trifluoromethyl)phenylacetaldehyde: The reduction product of this compound

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the acetyl chloride group. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the acetyl chloride group provides a reactive site for further chemical modifications. This combination makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c10-8(14)5-6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMKUFMLPHQPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564286
Record name [4-(Trifluoromethyl)phenyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74426-51-0
Record name [4-(Trifluoromethyl)phenyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(trifluoromethyl)phenyl]acetyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, to 4-trifluoromethylphenylacetic acid (51) (817 mg, 4.00 mmol) was added thionyl chloride (5.00 mL, 68.9 mmol), and heated to reflux (100° C.) for 1.5 h. After cooling to room temperature, the mixture was concentrated under reduced pressure to give 4-trifluoromethylphenylacetyl chloride (52) as a brown oily crude product, which was used in the next reaction without further purification.
Quantity
817 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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